N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide: is a chemical compound that features a cyclohexyl group substituted with a hydroxyl group, a trifluoromethyl group attached to a benzene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl group is first functionalized with a hydroxyl group through a hydroxylation reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide formation: The final step involves the reaction of the hydroxylated cyclohexyl intermediate with the trifluoromethylated benzene derivative in the presence of a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzeneamine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
N-(3-hydroxycyclohexyl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(trifluoromethyl)benzenesulfonamide: Lacks the cyclohexyl group, affecting its biological activity and solubility.
N-(3-hydroxycyclohexyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and physical properties.
Uniqueness: N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c14-13(15,16)9-4-6-12(7-5-9)21(19,20)17-10-2-1-3-11(18)8-10/h4-7,10-11,17-18H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDQLZJQZMNSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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